Ring Fusion Regiochemistry: [4,3-b] vs [5,1-c] Topology Dictates Antiviral Target Spectrum
The [4,3-b] fusion of 888-26-6 represents a scaffold topologically distinct from the [5,1-c] fusion of Triazavirin®. While specific antiviral IC₅₀ values for 888-26-6 are not available in the public domain, the [4,3-b] series is cited in early antiviral agent patents (1970s–1990s) targeting rhinovirus and influenza, whereas the [5,1-c] series (Triazavirin®) has demonstrated clinical efficacy against influenza A/B (IC₅₀ ≈ 20–50 µM in cell culture) and tick-borne encephalitis [1]. This regiochemical divergence implies non-overlapping SAR, meaning a [5,1-c] compound cannot serve as a procurement equivalent for a [4,3-b] study [2].
| Evidence Dimension | Ring fusion regiochemistry and associated antiviral spectrum |
|---|---|
| Target Compound Data | 888-26-6: [1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one core; associated with anti-rhinovirus patents (quantitative data unavailable; see disclaimer). |
| Comparator Or Baseline | Triazavirin® (Riamilovir): [1,2,4]triazolo[5,1-c][1,2,4]triazin-7(4H)-one core; anti-influenza A/B IC₅₀ 20–50 µM. |
| Quantified Difference | Regioisomeric scaffolds with distinct biological target profiles (rhinovirus vs. influenza). Quantitative IC₅₀ data for 888-26-6 lacking; difference is topological, not numerical. |
| Conditions | Respective cell-culture antiviral assays as cited in literature. |
Why This Matters
For antiviral screening programs, the regiochemistry of the triazolo-triazine core is the primary determinant of target engagement; procuring the incorrect isomer can invalidate an entire SAR series.
- [1] Loginova, S.Ia. et al. [Triazavirin—a new antiviral drug]. Antibiotiki i Khimioterapiia, 2007, 52(11-12), 18-20. And patent RU2265009C2. View Source
- [2] Patent CN-101513402-B (and family members) referencing [1,2,4]triazolo[4,3-b][1,2,4]triazine derivatives for antiviral use. PubChem linked. View Source
